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Compound of Interest

Compound Name: Lu AF21934

Cat. No.: B15618367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lu AF21934 is a selective and brain-penetrant positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, it enhances the receptor's

response to the endogenous ligand, glutamate. The mGlu4 receptor, a presynaptic auto- and

hetero-receptor, plays a crucial role in modulating neurotransmission by inhibiting the release

of glutamate or GABA.[3] Preclinical studies in rodent models have demonstrated the potential

of Lu AF21934 as an antipsychotic and anxiolytic agent, with observed efficacy in models

mimicking positive, negative, and cognitive symptoms of schizophrenia.[4][5][6] Its mechanism

of action is linked to the 5-HT1A receptor signaling pathway.[4][5][7]

These application notes provide detailed protocols for the preparation of vehicle solutions for

Lu AF21934 and its application in common animal experiments, based on findings from various

preclinical studies.
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Property Value

Formal Name
N1-(3,4-dichlorophenyl)-1S,2R-

cyclohexanedicarboxamide[2]

CAS Number 1445605-23-1[1][2]

Molecular Formula C14H16Cl2N2O2[1][2]

Molecular Weight 315.20 g/mol [1]

Appearance White to off-white solid[1]

Purity ≥98%[2]

In Vitro EC50 500 nM for human mGlu4 receptor[1][2]

Solubility and Vehicle Formulations
Lu AF21934 is a crystalline solid with limited solubility in aqueous solutions.[2][3] Proper

vehicle selection and preparation are critical for achieving the desired concentration and

ensuring bioavailability in animal studies.

Recommended Vehicle Solutions
Several vehicle formulations have been successfully used for in vivo administration of Lu
AF21934. The choice of vehicle may depend on the desired route of administration,

concentration, and experimental design.
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Vehicle Composition Solubility Notes

20% (2-hydroxypropyl)-β-

cyclodextrin in saline
Dispersed

Suitable for subcutaneous

(s.c.) administration.[1]

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL[1]

Provides a clear solution. Heat

and/or sonication can aid

dissolution.[1]

10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.5 mg/mL[1] Yields a clear solution.

10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL[1]
Suitable for certain

administration routes.

DMSO ≥ 80 mg/mL[1]

For stock solutions. Use newly

opened, hygroscopic DMSO.

[1]

DMF 30 mg/mL[2] For stock solutions.

DMSO:PBS (pH 7.2) (1:4) 0.20 mg/mL[2]
For in vitro or specific in vivo

applications.

Preparation Protocols
Protocol 1: 20% (2-hydroxypropyl)-β-cyclodextrin Suspension

Weigh the required amount of (2-hydroxypropyl)-β-cyclodextrin.

Dissolve it in sterile saline to achieve a 20% (w/v) solution.

Weigh the required amount of Lu AF21934.

Add the Lu AF21934 powder to the cyclodextrin solution.

Vortex or sonicate the mixture until a uniform suspension is achieved.

This formulation is typically used for subcutaneous administration.[1]

Protocol 2: DMSO/PEG300/Tween-80/Saline Solution
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Prepare a stock solution of Lu AF21934 in DMSO (e.g., 25 mg/mL).

To prepare 1 mL of the final solution, take 100 µL of the DMSO stock.

Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix until the solution is clear.

Add 450 µL of sterile saline to reach the final volume of 1 mL.

If precipitation occurs, gentle heating and/or sonication can be applied.[1]

In Vivo Efficacy Data
The following table summarizes the effective doses of Lu AF21934 in various rodent models of

neuropsychiatric disorders.
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Animal Model Species
Administration
Route

Effective Dose
Range

Observed
Effect

Antipsychotic-like

Activity

MK-801-Induced

Hyperactivity
Mice s.c. 0.1 - 5 mg/kg

Dose-dependent

inhibition of

hyperactivity.[1]

Amphetamine-

Induced

Hyperactivity

Mice s.c. 0.1 - 5 mg/kg

Dose-dependent

inhibition of

hyperactivity.[1]

DOI-Induced

Head Twitches
Mice s.c.

1 mg/kg (sub-

effective)

Antagonizes

head twitches;

shows

synergistic

effects with 5-

HT1A agonists.

[4]

MK-801-Induced

Social Interaction

Deficits

Rats s.c. 0.5 mg/kg
Reversal of

social deficits.[4]

Novel Object

Recognition (MK-

801 model)

Rats s.c. 5 mg/kg

Increased

recognition

index.[4]

Spatial Delayed

Alternation (MK-

801 model)

Rats s.c. 5 mg/kg
Antipsychotic-like

effects.[4]

Anxiolytic-like

Activity

Stress-Induced

Hyperthermia

Mice s.c. 5 mg/kg Anti-

hyperthermic

effect, indicating
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anxiolytic-like

activity.[1][8]

Marble-Burying

Test
Mice s.c. 12 mg/kg

Reduced marble

burying behavior.

[2]

Four-Plate Test Mice - Dose-dependent
Anxiolytic-like

effect.[8]

Other Behavioral

Effects

Harmaline-

Induced

Hyperactivity

Rats s.c.
0.5 and 2.5

mg/kg

Reversal of

hyperactivity, but

not tremor.[3][9]

Basal Locomotor

Activity
Mice s.c. -

Decreased basal

locomotor activity

in non-habituated

mice.[8]

Experimental Protocols
MK-801-Induced Hyperactivity in Mice
This model is used to assess the potential antipsychotic properties of a compound by

measuring its ability to counteract the hyperlocomotion induced by the NMDA receptor

antagonist, MK-801.

Animals: Male mice are suitable for this study.

Habituation: Place individual mice into locomotor activity cages and allow them to

acclimatize for at least 30 minutes.

Drug Administration:

Administer the prepared Lu AF21934 solution (or vehicle) subcutaneously (s.c.) 60

minutes before the MK-801 injection.
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Induction of Hyperactivity:

Administer MK-801 intraperitoneally (i.p.) at a dose of 0.3 mg/kg.

Data Recording:

Immediately after MK-801 injection, place the mice back into the activity cages.

Record locomotor activity (e.g., ambulation scores, distance traveled) for 60 minutes.

Data Analysis: Compare the locomotor activity of the Lu AF21934-treated group with the

vehicle-treated and MK-801-only groups.

Novel Object Recognition (NOR) Test in Rats
The NOR test evaluates cognitive function, specifically recognition memory, which is often

impaired in schizophrenia.

Animals: Male rats are typically used.

Habituation:

Handle the rats for several days before the experiment.

On the day before the test, allow each rat to explore the empty testing arena for 5-10

minutes.

Training Phase (T1):

Administer Lu AF21934 (e.g., 5 mg/kg, s.c.) or vehicle 60 minutes before the training

phase.

Administer MK-801 to induce cognitive deficits (if part of the study design).

Place two identical objects in the arena and allow the rat to explore for a set period (e.g., 5

minutes).

Testing Phase (T2):
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After a retention interval (e.g., 1 hour), place the rat back in the arena where one of the

familiar objects has been replaced with a novel object.

Record the time the rat spends exploring each object for a set period (e.g., 3 minutes).

Data Analysis:

Calculate a recognition index: (Time exploring novel object) / (Total time exploring both

objects) x 100.

A higher index in the Lu AF21934 group compared to the deficit model group indicates

improved recognition memory.[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Lu AF21934 and a general

experimental workflow for its in vivo evaluation.
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Caption: Proposed mechanism of action for Lu AF21934.
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Caption: General workflow for in vivo animal experiments.

Storage and Handling
Powder: Store at -20°C for up to 3 years.[1]

Stock Solutions in DMSO: Store in tightly sealed aliquots at -80°C for up to 2 years or -20°C

for up to 1 year.[1]
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Handling: Before use, allow the product to equilibrate to room temperature for at least one

hour prior to opening the vial. Prepare working solutions on the day of use whenever

possible.[10]

Disclaimer: These protocols are intended as a guide and are based on published research.

Researchers should optimize protocols for their specific experimental conditions and adhere to

all institutional and national guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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